molecular formula C26H21F2N3O4S B11497829 4-[({(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid

4-[({(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid

Cat. No.: B11497829
M. Wt: 509.5 g/mol
InChI Key: RQKWRHWJERJXPL-UHFFFAOYSA-N
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Description

4-[(2Z)-3-[2-(4-FLUOROPHENYL)ETHYL]-2-[(2-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID is a complex organic compound featuring a thiazine ring, fluorophenyl groups, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2Z)-3-[2-(4-FLUOROPHENYL)ETHYL]-2-[(2-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiazine ring and the introduction of fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2Z)-3-[2-(4-FLUOROPHENYL)ETHYL]-2-[(2-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the fluorophenyl rings.

Scientific Research Applications

4-[(2Z)-3-[2-(4-FLUOROPHENYL)ETHYL]-2-[(2-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-[(2Z)-3-[2-(4-FLUOROPHENYL)ETHYL]-2-[(2-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2Z)-3-[2-(4-FLUOROPHENYL)ETHYL]-2-[(2-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID is unique due to its specific structural features, such as the thiazine ring and the presence of multiple fluorophenyl groups. These characteristics confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H21F2N3O4S

Molecular Weight

509.5 g/mol

IUPAC Name

4-[[3-[2-(4-fluorophenyl)ethyl]-2-(2-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoic acid

InChI

InChI=1S/C26H21F2N3O4S/c27-18-9-5-16(6-10-18)13-14-31-23(32)15-22(36-26(31)30-21-4-2-1-3-20(21)28)24(33)29-19-11-7-17(8-12-19)25(34)35/h1-12,22H,13-15H2,(H,29,33)(H,34,35)

InChI Key

RQKWRHWJERJXPL-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC2=CC=CC=C2F)N(C1=O)CCC3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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